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Abstract: Phosphatidylcholines (PCs) are the most abundant class of phospholipids in
eukaryotic cell membranes, playing critical roles in membrane integrity, signaling, and
metabolism.[1][2] While PCs containing even-chain fatty acids are predominant, those with
odd-chain fatty acids (OCFAs), such as nonadecanoyl-phosphatidylcholine (19:0 PC), are
increasingly recognized for their unique biological significance. The biosynthesis of OCFAs
differs fundamentally from their even-chain counterparts, beginning with a distinct primer
molecule.[3][4] This document provides an in-depth technical overview of the biosynthetic
pathways leading to 19:0 PC, from the synthesis of its nonadecanoic acid precursor to its final
incorporation into the phospholipid structure. It includes a summary of quantitative data,
detailed experimental protocols for its study, and pathway visualizations to facilitate
understanding.

Part 1: The Foundation - De Novo Biosynthesis of
Nonadecanoic Acid (19:0)

The synthesis of most fatty acids begins with the two-carbon primer acetyl-CoA.[4] However,
the defining feature of odd-chain fatty acid biosynthesis is the use of the three-carbon
molecule, propionyl-CoA, as the initial building block.[3][5] This molecule is carboxylated and
then serves as the primer for the fatty acid synthase (FAS) complex.

The key steps are:
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e Priming: Propionyl-CoA is used as the starter unit instead of acetyl-CoA.[6]

» Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units
derived from malonyl-CoA.[7] This cycle of condensation, reduction, dehydration, and a

second reduction is repeated.

e Termination: For the synthesis of nonadecanoic acid (19:0), the process starts with one 3-
carbon propionyl-CoA molecule and is followed by eight rounds of elongation using 2-carbon

units from malonyl-CoA (3 + 8*2 = 19).
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Caption: De Novo Biosynthesis of Nonadecanoic Acid (19:0).

Part 2: Assembly of 19:0 PC - Key Pathways

Once nonadecanoyl-CoA is synthesized, it can be incorporated into a phosphatidylcholine
molecule through two primary routes: the de novo synthesis pathway (Kennedy Pathway) or
the phospholipid remodeling pathway (Lands' Cycle).

De Novo Synthesis via the Kennedy Pathway
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The Kennedy pathway is the primary route for synthesizing PC from choline.[8] The final step
involves the transfer of a phosphocholine head group to a diacylglycerol (DAG) molecule. For
19:0 PC to be formed via this pathway, a DAG containing a 19:0 acyl chain must be available.

The pathway proceeds as follows:

e Choline Phosphorylation: Choline is phosphorylated by choline kinase to produce
phosphocholine.

o CDP-Choline Formation: Phosphocholine reacts with CTP, catalyzed by
CTP:phosphocholine cytidylyltransferase, to form CDP-choline.[9]

e PC Synthesis: The enzyme cholinephosphotransferase transfers the phosphocholine moiety
from CDP-choline to a diacylglycerol (DAG) containing a 19:0 fatty acid (e.g., 1-palmitoyl-2-
nonadecanoyl-glycerol), yielding 19:0 PC.[2][10]
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Caption: The Kennedy Pathway for De Novo 19:0 PC Synthesis.

Phospholipid Remodeling via The Lands' Cycle

The fatty acid composition of phospholipids is not static and can be actively modified in a
process known as the Lands' cycle. This deacylation-reacylation cycle allows for the specific
incorporation of fatty acids, like nonadecanoic acid, into existing phospholipid backbones.

The key steps are:

o Deacylation: A pre-existing PC molecule (e.g., with two even-chain fatty acids) is hydrolyzed
by a phospholipase A (PLA) enzyme, typically PLA2, which removes the fatty acid from the
sn-2 position. This creates a lysophosphatidylcholine (LPC) molecule.[1]

¢ Acyl-CoA Synthesis: The free nonadecanoic acid (19:0) is activated to its coenzyme A
thioester, 19:0-CoA, by an acyl-CoA synthetase.

o Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) enzyme catalyzes the
transfer of the nonadecanoyl group from 19:0-CoA to the free hydroxyl group of the LPC
molecule, forming 19:0 PC.[11][12]
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Caption: Phospholipid Remodeling via The Lands' Cycle.

Part 3: Quantitative Data on 19:0 PC and Other
OCFAs

Quantitative data for specific 19:0 PC species are limited and often captured within broader
lipidomics studies. However, analyses of biological samples confirm the presence and
physiological relevance of phospholipids containing odd-chain fatty acids.
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Lipid Class Species
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36.55 mg/L

Human Milk
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mimetics.
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o Human Plasma
stratification
model for septic

shock.

[15]

19:0 delta

Fatty Acids
(cyclopropane)

Lower
abundance in C.
elegans fed on a
C. elegans
Comamonas
aquatica (DA)

diet.

[16]

Part 4: Experimental Protocols for Studying 19:0 PC

Biosynthesis

Investigating the biosynthesis of 19:0 PC requires specialized techniques to trace the

incorporation of precursors and to accurately quantify the resulting lipid species.

Protocol 1: Metabolic Labeling with Stable Isotopes
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This method allows for the direct measurement of fatty acid synthesis, remodeling, and
degradation by tracing the metabolic fate of a labeled precursor.[17]

Objective: To trace the incorporation of propionate into the 19:0 fatty acid and subsequently into
the PC fraction.

Methodology:

e Cell Culture: Grow the biological system of interest (e.g., cultured cells) in an appropriate
medium.

e Labeling: Supplement the medium with a stable isotope-labeled precursor, such as [1-
13C]propionate or [*3Cs]propionate. This labeled propionate will be converted to [*3C]-
propionyl-CoA and used to prime the synthesis of labeled odd-chain fatty acids.

 Incubation: Incubate the cells for a defined period to allow for the metabolism and
incorporation of the label into the lipidome.

 Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard
method like the Folch or Bligh-Dyer procedure.

 Lipid Separation:

o Separate the total lipid extract into different lipid classes (e.g., PC, PE, TAG) using Thin-
Layer Chromatography (TLC) or Liquid Chromatography (LC).

o Scrape the PC band (identified using standards) from the TLC plate or collect the
corresponding LC fraction.

o Fatty Acid Analysis:

o Hydrolyze the purified PC fraction to release the fatty acids.

o Convert the fatty acids to fatty acid methyl esters (FAMES).

o Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS). The presence
of a 13C-labeled 19:0 FAME confirms its de novo synthesis from the propionate precursor.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/publication/354677080_Methods_of_lipid_analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol 2: Quantitative Lipidomics by LC-MS/MS

This high-throughput approach provides a comprehensive and quantitative profile of hundreds
of lipid species, including 19:0 PC, in a single analysis.[18][19]

Objective: To identify and quantify specific 19:0 PC molecular species (e.g., PC 16:0/19:0, PC
18:0/19:0) in a complex biological sample.

Methodology:

o Sample Preparation: Obtain the biological sample (e.g., plasma, cell pellet, tissue
homogenate).

« Internal Standard Spiking: Add a known amount of an internal standard mixture to the
sample. For PC quantification, this typically includes a non-endogenous or isotopically
labeled PC standard, such as PC(19:0/19:0) or a deuterated PC.[19][20]

 Lipid Extraction: Perform a one-phase or two-phase lipid extraction, often with methyl-tert-
butyl ether (MTBE), to isolate lipids while precipitating proteins.

o LC Separation: Inject the lipid extract onto a liquid chromatography system, typically using a
reversed-phase C18 or C30 column. This separates lipid species based on their
hydrophobicity (both chain length and degree of unsaturation).

o MS/MS Detection:

o The eluent from the LC is directed into a tandem mass spectrometer operating in a
positive electrospray ionization (ESI+) mode.

o To specifically detect PC species, a precursor ion scan for m/z 184.07 (the
phosphocholine headgroup) is performed. The instrument will detect all parent ions that
fragment to produce the 184.07 product ion.

o Alternatively, in a targeted approach, Selected Reaction Monitoring (SRM) or Multiple
Reaction Monitoring (MRM) can be used, where the instrument is programmed to monitor
specific precursor-to-product ion transitions for expected 19:0 PC species.

e Data Analysis:
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o Identify 19:0 PC species based on their accurate mass and retention time.

o Quantify the identified species by comparing the peak area of the endogenous lipid to the
peak area of the co-eluting internal standard.
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Caption: General Workflow for LC-MS/MS-based Lipidomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15577822?utm_src=pdf-body
https://www.benchchem.com/product/b15577822?utm_src=pdf-body-img
https://www.benchchem.com/product/b15577822?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

. avantiresearch.com [avantiresearch.com]

. molbiolcell.org [molbiolcell.org]

. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

. tandfonline.com [tandfonline.com]

. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nim.nih.gov]

. pubs.acs.org [pubs.acs.org]

°
~ (o)) )] EaN w N -

. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled
by Modular Pathway Engineering [frontiersin.org]

» 8. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and
phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 9. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty
Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nim.nih.gov]

e 10. Evidence that biosynthesis of phosphatidylethanolamine, phosphatidylcholine, and
triacylglycerol occurs on the cytoplasmic side of microsomal vesicles - PMC
[pmc.ncbi.nlm.nih.gov]

» 11. Biosynthesis of phosphatidylcholine by human lysophosphatidylcholine acyltransferase 1
- PMC [pmc.ncbi.nlm.nih.gov]

e 12. researchgate.net [researchgate.net]

¢ 13. Concentration and composition of odd-chain fatty acids in phospholipids and
triacylglycerols in Chinese human milk throughout lactation - Food & Function (RSC
Publishing) [pubs.rsc.org]

e 14. mdpi.com [mdpi.com]
e 15. researchgate.net [researchgate.net]

e 16. Dietary bacteria control C. elegans fat content through pathways converging at
phosphatidylcholine [elifesciences.org]

e 17. researchgate.net [researchgate.net]
e 18. pubs.acs.org [pubs.acs.org]

e 19. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass
spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

e 20. iovs.arvojournals.org [iovs.arvojournals.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.avantiresearch.com/en-gb/product-category/phospholipids/pc-lpc
https://www.molbiolcell.org/doi/10.1091/mbc.12.3.511
https://en.wikipedia.org/wiki/Odd-chain_fatty_acid
https://www.tandfonline.com/doi/full/10.1080/09168451.2020.1790337
https://pubmed.ncbi.nlm.nih.gov/36522132/
https://pubs.acs.org/doi/10.1021/acs.jafc.3c03156
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2019.00484/full
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2019.00484/full
https://pubmed.ncbi.nlm.nih.gov/20503434/
https://pubmed.ncbi.nlm.nih.gov/20503434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC124149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC124149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2109952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2109952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2109952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724784/
https://www.researchgate.net/publication/9407826_Incorporation_of_fatty_acids_into_phospholipids_of_erythrocyte_membranes
https://pubs.rsc.org/en/content/articlelanding/2024/fo/d4fo00396a
https://pubs.rsc.org/en/content/articlelanding/2024/fo/d4fo00396a
https://pubs.rsc.org/en/content/articlelanding/2024/fo/d4fo00396a
https://www.mdpi.com/2304-8158/14/18/3191
https://www.researchgate.net/figure/Overview-of-quantitative-lipidomic-data-The-aligned-feature-distribution-in-positive_fig2_365141786
https://elifesciences.org/reviewed-preprints/96473v1/pdf
https://elifesciences.org/reviewed-preprints/96473v1/pdf
https://www.researchgate.net/publication/354677080_Methods_of_lipid_analysis
https://pubs.acs.org/doi/abs/10.1021/acs.analchem.2c02598
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187118/
https://iovs.arvojournals.org/article.aspx?articleid=2127614
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [A Technical Guide to the Biosynthesis of Nonadecanoyl-
Phosphatidylcholine (19:0 PC)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577822#biosynthesis-pathway-of-19-0-pc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b15577822#biosynthesis-pathway-of-19-0-pc
https://www.benchchem.com/product/b15577822#biosynthesis-pathway-of-19-0-pc
https://www.benchchem.com/product/b15577822#biosynthesis-pathway-of-19-0-pc
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15577822?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

